![molecular formula C18H22N4O2S B186908 N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide CAS No. 3217-65-0](/img/structure/B186908.png)
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide, commonly known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAPS is a sulfonamide derivative that possesses unique properties, making it a promising candidate for use in various scientific studies.
Mécanisme D'action
DMAPS exerts its pharmacological effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. The compound binds to the active site of these enzymes, preventing their normal function and leading to a reduction in their activity. This inhibition can have various physiological effects, including reducing inflammation and improving cognitive function.
Effets Biochimiques Et Physiologiques
DMAPS has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been investigated for its potential to reduce inflammation, improve cognitive function, and inhibit tumor growth. DMAPS has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DMAPS in scientific research is its potent inhibitory activity against various enzymes. This property makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using DMAPS is its potential toxicity, which may limit its use in some studies.
Orientations Futures
There are several future directions for research involving DMAPS. One potential area of investigation is the compound's potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of DMAPS in reducing inflammation in vivo. Another area of research is investigating the compound's potential as an anticancer agent. DMAPS has been shown to inhibit tumor growth in preclinical studies, and further research is needed to determine its potential in cancer treatment. Additionally, future studies may investigate the potential use of DMAPS in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
DMAPS can be synthesized using a straightforward method that involves the reaction between 4-(dimethylaminomethylideneamino)benzenesulfonyl chloride and N,N-dimethylmethanimidamide. The reaction takes place in the presence of a base, such as triethylamine, and yields DMAPS as a white solid product.
Applications De Recherche Scientifique
DMAPS has been extensively studied for its potential use in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DMAPS has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Propriétés
Numéro CAS |
3217-65-0 |
|---|---|
Nom du produit |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
Formule moléculaire |
C18H22N4O2S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H22N4O2S/c1-21(2)13-19-15-5-9-17(10-6-15)25(23,24)18-11-7-16(8-12-18)20-14-22(3)4/h5-14H,1-4H3 |
Clé InChI |
XTFUZNKOLZFZEW-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
SMILES canonique |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
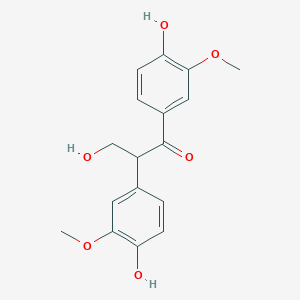
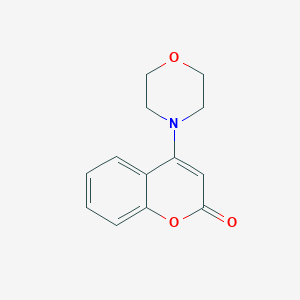
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
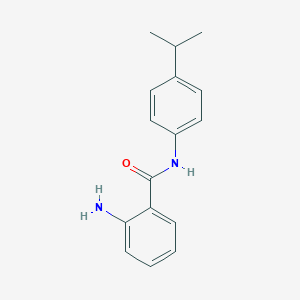
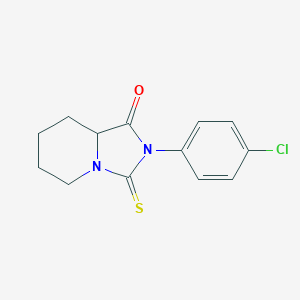
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
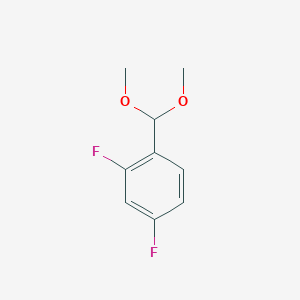
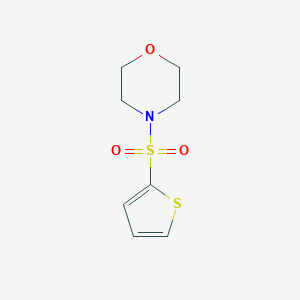
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
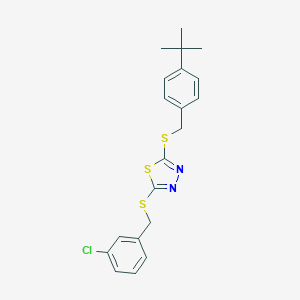
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)